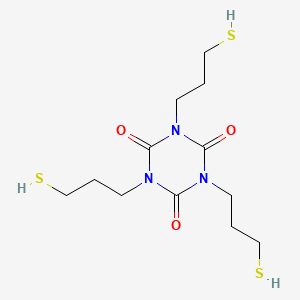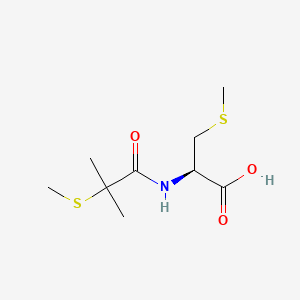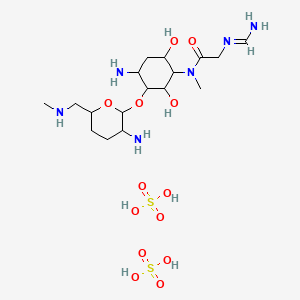
Istamycin A3 disulfate trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Istamycin A3 disulfate trihydrate is a member of the aminoglycoside antibiotics, which are known for their potent antibacterial properties. This compound is derived from the bacterium Streptomyces tenjimariensis and is characterized by its unique structure that includes a core aminocyclitol moiety and various unusual sugars .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Istamycin A3 disulfate trihydrate is typically produced through fermentation processes involving Streptomyces tenjimariensis. The fermentation medium often contains starch as the carbon source and soy bean meal as the nitrogen source. The production can be influenced by the addition of specific chemicals such as palmitate, which has been shown to double the production yield .
Industrial Production Methods: Industrial production of this compound follows similar fermentation processes but on a larger scale. The optimization of fermentation conditions, including the type and concentration of nutrients, temperature, and pH, is crucial for maximizing yield. The compound is then extracted and purified from the fermentation broth using various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Istamycin A3 disulfate trihydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or reduce its toxicity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired modifications .
Major Products: The major products formed from these reactions are often derivatives of this compound with enhanced antibacterial activity or reduced side effects. These derivatives are crucial for developing new antibiotics to combat resistant bacterial strains .
Applications De Recherche Scientifique
Istamycin A3 disulfate trihydrate has a wide range of applications in scientific research. In chemistry, it is used to study the synthesis and modification of aminoglycoside antibiotics. In biology, it serves as a tool to investigate bacterial ribosomal RNA interactions and protein synthesis inhibition. In medicine, it is explored for its potential to treat bacterial infections, especially those caused by resistant strains. Additionally, it has industrial applications in the production of various antibiotics and as a model compound for developing new antibacterial agents .
Mécanisme D'action
The mechanism of action of Istamycin A3 disulfate trihydrate involves binding to bacterial ribosomal RNA, which inhibits protein synthesis. This binding disrupts the translation process, leading to the death of the bacterial cell. The compound targets specific sites on the ribosomal RNA, preventing the formation of functional proteins necessary for bacterial survival .
Comparaison Avec Des Composés Similaires
Istamycin A3 disulfate trihydrate is structurally similar to other aminoglycoside antibiotics such as kanamycin, gentamicin, and neomycin. it is unique in its specific sugar attachments and amino functionalities, which contribute to its distinct antibacterial properties. Similar compounds include:
- Kanamycin
- Gentamicin
- Neomycin
- Fortimicin A
- Sporaricin A
These compounds share a core aminocyclitol moiety but differ in their sugar attachments and functional groups, leading to variations in their antibacterial activity and spectrum.
Propriétés
Numéro CAS |
77312-58-4 |
|---|---|
Formule moléculaire |
C17H38N6O13S2 |
Poids moléculaire |
598.7 g/mol |
Nom IUPAC |
N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide;sulfuric acid |
InChI |
InChI=1S/C17H34N6O5.2H2O4S/c1-21-6-9-3-4-10(19)17(27-9)28-16-11(20)5-12(24)14(15(16)26)23(2)13(25)7-22-8-18;2*1-5(2,3)4/h8-12,14-17,21,24,26H,3-7,19-20H2,1-2H3,(H2,18,22);2*(H2,1,2,3,4) |
Clé InChI |
GPXOXDCOBWLING-UHFFFAOYSA-N |
SMILES canonique |
CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN=CN)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


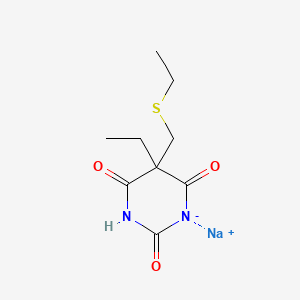
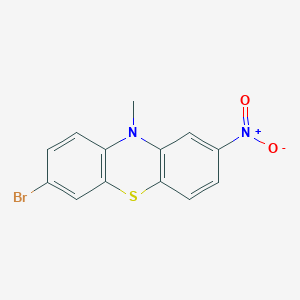
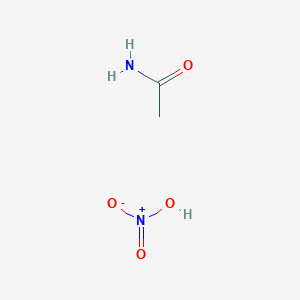
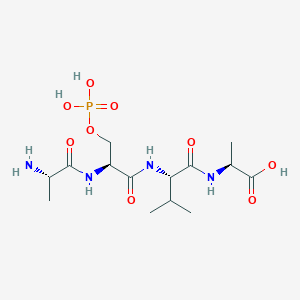
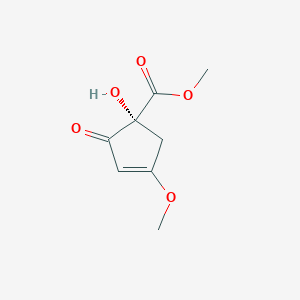
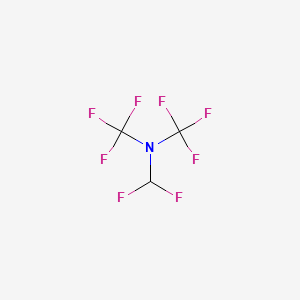
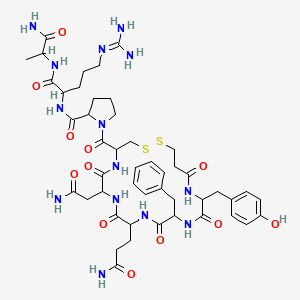
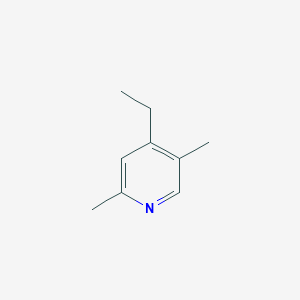
![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)

![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
